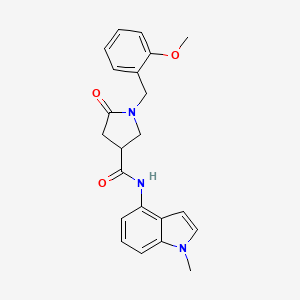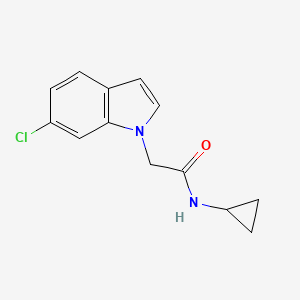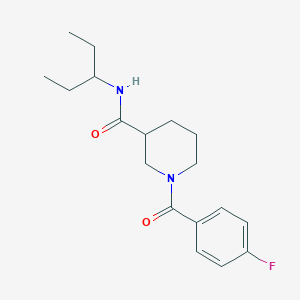![molecular formula C14H17N7O2 B4506745 ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4506745.png)
ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H17N7O2 and its molecular weight is 315.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14437281 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Recent studies have demonstrated the synthesis of novel heterocyclic compounds using derivatives similar to ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate. These compounds are synthesized through various chemical reactions, offering potential applications in medicinal chemistry and drug design. For instance, research by Ghozlan et al. (2014) outlined the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, providing insights into their structures and possible mechanisms (Ghozlan et al., 2014).
Antimicrobial and Antifungal Activity
Compounds synthesized from this compound have been evaluated for their antimicrobial and antifungal activities. For example, Hassan (2013) conducted a study on the synthesis of pyrazoline and pyrazole derivatives, revealing their significant antimicrobial properties against various bacteria and fungi (Hassan, 2013).
Tuberculostatic Activity
Another area of application is the investigation of tuberculostatic activity. Titova et al. (2019) synthesized structural analogs targeting antituberculous agents, showcasing the potential of these compounds in treating tuberculosis through a detailed analysis of structure-activity relationships (Titova et al., 2019).
Synthesis of Azamethine Dyes
Research also extends to the synthesis of azamethine dyes incorporating the pyrazolo[3,2-c]-s-triazole nucleus. Bailey (1977) detailed the condensation processes involved, highlighting the diverse application of these compounds in developing new dyes with specific absorption properties (Bailey, 1977).
Biological Activity Assessment
Compounds derived from this compound have been subjected to biological activity assessments. Youssef et al. (2011) explored the biocidal properties of synthesized compounds, discovering excellent antibacterial and antifungal activities in specific cases (Youssef et al., 2011).
Propiedades
IUPAC Name |
ethyl 5-amino-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2/c1-4-23-14(22)9-7-16-20(12(9)15)11-6-5-10-17-18-13(8(2)3)21(10)19-11/h5-8H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODVKFXMABGUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NN3C(=NN=C3C(C)C)C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506671.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4506676.png)
![4-methyl-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile](/img/structure/B4506682.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4506685.png)
![propan-2-yl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B4506687.png)
![3-[3-(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4506694.png)
![3-methoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4506715.png)

![6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B4506739.png)
![4-[(5-Phenylthiophen-2-yl)carbonyl]piperazin-2-one](/img/structure/B4506749.png)


![1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4506778.png)
